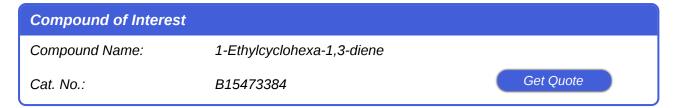


Mass Spectrometry Fragmentation of 1-Ethylcyclohexa-1,3-diene: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the expected mass spectrometry fragmentation pattern of **1-Ethylcyclohexa-1,3-diene**. The content is structured to be a valuable resource for researchers and professionals in drug development and related scientific fields, offering detailed experimental protocols and a thorough examination of the fragmentation pathways.

Core Concepts: Retro-Diels-Alder Fragmentation

The fragmentation of **1-Ethylcyclohexa-1,3-diene** under electron ionization (EI) mass spectrometry is anticipated to be predominantly governed by the retro-Diels-Alder (rDA) reaction.[1][2][3] This pericyclic reaction is the microscopic reverse of the Diels-Alder cycloaddition and is a common fragmentation pathway for cyclic systems containing a double bond.[1][2][3] The rDA mechanism involves the concerted cleavage of two sigma bonds, leading to the formation of a diene and a dienophile. For **1-Ethylcyclohexa-1,3-diene**, this process is expected to yield two primary neutral fragments, with the charge being retained by one of them, leading to the observed ions in the mass spectrum.

Predicted Mass Spectrometry Fragmentation Pattern



The electron ionization of **1-Ethylcyclohexa-1,3-diene** (m/z = 108) will likely lead to a molecular ion peak. The subsequent fragmentation is predicted to proceed through two primary pathways: a retro-Diels-Alder (rDA) reaction and the loss of the ethyl substituent.

The primary rDA fragmentation is expected to cleave the cyclohexadiene ring, resulting in the formation of ethylene and 1,3-butadiene or, alternatively, ethene and an ethyl-substituted butadiene radical cation. The charge can be retained on either fragment, leading to ions at m/z 80 (loss of ethylene) or m/z 54 (butadiene radical cation).

A competing fragmentation pathway involves the loss of the ethyl group (a fragment with a mass of 29) from the molecular ion, which would result in a fragment ion at m/z 79.[4] Further fragmentation of these primary ions can also occur, leading to smaller charged species.

The following table summarizes the predicted major fragments and their plausible, albeit theoretical, relative abundances.

m/z	Proposed Fragment Ion	Proposed Neutral Loss	Plausible Relative Abundance
108	[C8H12]+• (Molecular Ion)	-	Moderate
93	[C7H9]+	[CH3]•	Low
80	[C6H8]+•	C2H4	High (likely base peak)
79	[C6H7]+	C2H5•	Moderate to High
54	[C4H6]+•	C4H6	Moderate

Experimental Protocol: GC-MS Analysis

The following is a detailed protocol for the analysis of **1-Ethylcyclohexa-1,3-diene** using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on established methods for the analysis of volatile organic compounds and terpenes.[5][6][7][8]

1. Sample Preparation:



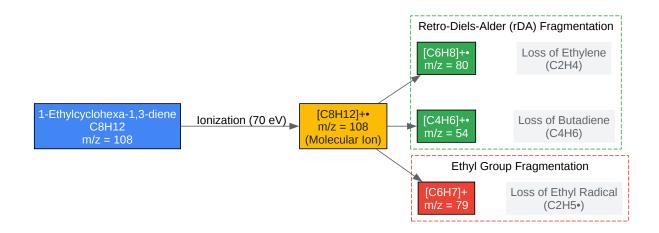
- For liquid samples, dilute the sample in a volatile solvent such as hexane or ethyl acetate to a concentration of approximately 10-100 μ g/mL.
- For headspace analysis of solid or liquid samples, place a known quantity of the sample in a sealed vial and heat to an appropriate temperature (e.g., 60-80°C) to allow volatile compounds to partition into the headspace.[6]
- 2. Gas Chromatography (GC) Conditions:
- Injector: Split/splitless injector, operated in split mode with a split ratio of 20:1 to 50:1.
- Injector Temperature: 250°C.
- Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
- Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 μm film thickness).
- Oven Temperature Program:
 - Initial temperature: 40°C, hold for 2 minutes.
 - Ramp: Increase temperature at a rate of 5-10°C/min to 250°C.
 - Final hold: Hold at 250°C for 5-10 minutes.
- 3. Mass Spectrometry (MS) Conditions:
- Ionization Mode: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Mass Analyzer: Quadrupole or Ion Trap.
- Scan Range: m/z 35-350.
- Ion Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.



- Data Acquisition: Full scan mode.
- 4. Data Analysis:
- Identify the peak corresponding to **1-Ethylcyclohexa-1,3-diene** based on its retention time.
- Extract the mass spectrum for this peak.
- Identify the molecular ion peak and major fragment ions.
- Compare the obtained spectrum with a library of mass spectra (e.g., NIST) if available, or interpret the fragmentation pattern based on known fragmentation mechanisms like the retro-Diels-Alder reaction.

Fragmentation Pathway Visualization

The following diagram illustrates the proposed primary fragmentation pathways for **1-Ethylcyclohexa-1,3-diene**.



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References

- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. A High-Throughput Method for the Comprehensive Analysis of Terpenes and Terpenoids in Medicinal Cannabis Biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of terpenes in cannabis by GC-MS: method development and its application to Cannabis sativa L extracts | Scientific Letters [publicacoes.cespu.pt]
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